molecular formula C8H12Br2NO- B016735 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline CAS No. 78033-68-8

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

Cat. No.: B016735
CAS No.: 78033-68-8
M. Wt: 297.99 g/mol
InChI Key: YAAFPYKOFIFPSK-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is a chemical compound with the molecular formula C8H12Br2NO. It is known for its use as a spin label in various biochemical and biophysical research applications. The compound is characterized by its stable free radical nature, which makes it useful in electron paramagnetic resonance (EPR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions. The general reaction scheme is as follows:

    Starting Material: 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl

    Reagents: Bromine (Br2)

    Solvent: Chloroform (CHCl3) or carbon tetrachloride (CCl4)

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring until the desired level of bromination is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

    Reaction Control: Temperature, pressure, and reaction time are closely monitored to ensure consistency and yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Reduction Reactions: The nitroxide radical can be reduced to the corresponding hydroxylamine.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or ascorbic acid (C6H8O6).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

    Reduction: Conversion to the corresponding hydroxylamine.

    Oxidation: Formation of various oxidized products depending on the oxidizing agent used.

Scientific Research Applications

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is widely used in scientific research, including:

    Chemistry: As a spin label in EPR spectroscopy to study molecular dynamics and interactions.

    Biology: Used to label proteins and nucleic acids to investigate their structure and function.

    Medicine: Employed in the development of diagnostic tools and therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline involves its stable free radical nature. The compound interacts with molecular targets through:

    Spin Labeling: The nitroxide radical acts as a probe in EPR spectroscopy, providing information about the local environment and molecular dynamics.

    Molecular Interactions: The compound can form non-covalent interactions with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl: The parent compound without bromine substitution.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with a different ring structure.

    3-Carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl: A derivative with a carboxyl group.

Uniqueness

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is unique due to its specific bromine substitutions, which enhance its reactivity and stability as a spin label. This makes it particularly useful in applications requiring precise and stable labeling.

Properties

IUPAC Name

3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAFPYKOFIFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(N1[O-])(C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2NO-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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